![molecular formula C10H16O2 B14623830 4-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one CAS No. 55784-66-2](/img/structure/B14623830.png)
4-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one, also known as camphor, is a bicyclic monoterpene ketone with the molecular formula C10H16O. It is a white crystalline substance with a strong odor and is found naturally in the wood of the camphor laurel (Cinnamomum camphora) and other related trees. Camphor has been used for centuries in traditional medicine, as well as in modern applications such as pharmaceuticals, cosmetics, and industrial products .
準備方法
Synthetic Routes and Reaction Conditions
Camphor can be synthesized through several methods, including the oxidation of borneol or isoborneol. One common synthetic route involves the oxidation of isoborneol using oxidizing agents such as chromic acid or potassium permanganate. The reaction typically occurs under acidic conditions and yields camphor as the primary product .
Industrial Production Methods
Industrial production of camphor often involves the steam distillation of camphor laurel wood, followed by purification through sublimation. This method is widely used in regions where camphor laurel trees are abundant. Another industrial method involves the synthesis of camphor from alpha-pinene, a compound found in turpentine oil. This process includes several steps, such as isomerization, oxidation, and cyclization .
化学反応の分析
Types of Reactions
Camphor undergoes various chemical reactions, including:
Oxidation: Camphor can be further oxidized to form camphoric acid using strong oxidizing agents like nitric acid.
Reduction: Reduction of camphor with reducing agents such as sodium borohydride or lithium aluminum hydride yields borneol or isoborneol.
Substitution: Camphor can undergo halogenation reactions, where halogens such as chlorine or bromine replace hydrogen atoms on the camphor molecule.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, potassium permanganate, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Major Products Formed
Camphoric Acid: Formed through oxidation.
Borneol/Isoborneol: Formed through reduction.
Halogenated Camphor: Formed through halogenation.
科学的研究の応用
Camphor has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a starting material for the synthesis of other compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Used in topical analgesics, decongestants, and anti-inflammatory formulations.
Industry: Employed in the production of plastics, lacquers, and explosives.
作用機序
Camphor exerts its effects through several mechanisms:
Molecular Targets: Camphor interacts with ion channels, such as TRPV1 and TRPA1, which are involved in pain and temperature sensation.
Pathways Involved: Activation of these ion channels leads to the release of neurotransmitters and modulation of neuronal activity, resulting in analgesic and anti-inflammatory effects.
類似化合物との比較
Similar Compounds
Borneol: A bicyclic monoterpene alcohol with similar structure and properties.
Isoborneol: An isomer of borneol with similar chemical behavior.
Camphoric Acid: An oxidized derivative of camphor.
Uniqueness
Camphor is unique due to its strong odor, crystalline structure, and wide range of applications. Its ability to interact with ion channels and modulate neuronal activity sets it apart from other similar compounds .
特性
CAS番号 |
55784-66-2 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC名 |
4-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H16O2/c1-8(2)9(3)4-5-10(8,12)6-7(9)11/h12H,4-6H2,1-3H3 |
InChIキー |
LPXAUISIPHHSCA-UHFFFAOYSA-N |
正規SMILES |
CC1(C2(CCC1(CC2=O)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dipropyl [1-(methylamino)ethyl]phosphonate](/img/structure/B14623750.png)

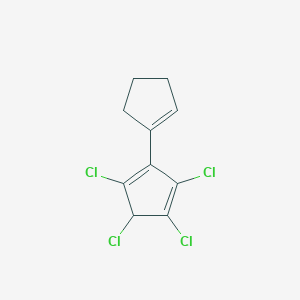
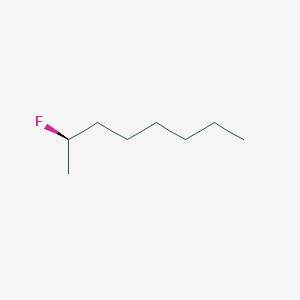
![Octyl 4-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14623770.png)
![Acetamide, N-[2-(2,4,6-trimethoxybenzoyl)phenyl]-](/img/structure/B14623778.png)
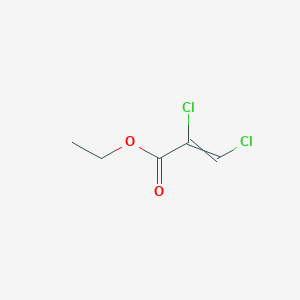
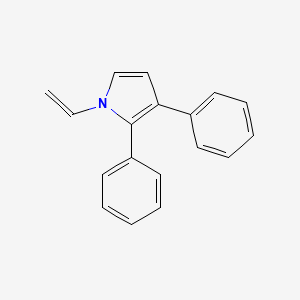

![N-[(Chloroimino)(piperidin-1-yl)methyl]benzamide](/img/structure/B14623811.png)
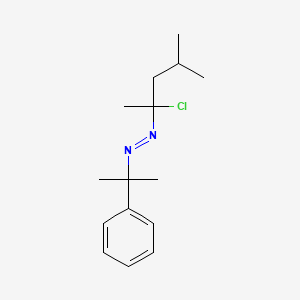
![(1S,8S)-9-oxabicyclo[6.1.0]nonane](/img/structure/B14623845.png)

